5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde
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Overview
Description
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoroethoxy group at the 6th position on the nicotinaldehyde ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloronicotinaldehyde.
Trifluoroethoxylation: The 5-chloronicotinaldehyde undergoes a reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinic acid.
Reduction: 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Similar structure but lacks the chloro group.
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)-3-pyridinamine: Contains a nitro group instead of an aldehyde group.
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde is unique due to the presence of both the chloro and trifluoroethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H5ClF3NO2 |
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Molecular Weight |
239.58 g/mol |
IUPAC Name |
5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-1-5(3-14)2-13-7(6)15-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
UYLUGCQAIWKVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)C=O |
Origin of Product |
United States |
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